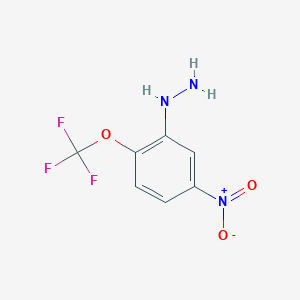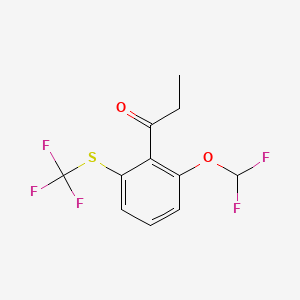
N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Primaquine diphosphate is an antimalarial agent belonging to the 8-aminoquinoline class. It is primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is also effective in preventing the transmission of Plasmodium falciparum by targeting the gametocytes . Primaquine diphosphate is known for its ability to eliminate hypnozoites, the dormant liver forms of the parasite, thus providing a radical cure for malaria .
Méthodes De Préparation
The synthesis of primaquine diphosphate involves several steps. One method includes the reaction of methyl vinyl ketone with nitromethane to prepare 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to produce primaquine, which is then acidified with phosphoric acid to form primaquine diphosphate . Industrial production methods often involve recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Primaquine diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include carboxy-primaquine and primaquine carbamoyl-glucuronide . The compound also undergoes thermal decomposition, which can be studied using techniques like differential scanning calorimetry and thermogravimetry .
Applications De Recherche Scientifique
Primaquine diphosphate has a wide range of scientific research applications. In medicine, it is used to treat and prevent malaria and Pneumocystis pneumonia . It has also been studied for its potential to block vascular leakage by stabilizing endothelial cell junctions . In chemistry, primaquine diphosphate is used in various assays and formulations, including colorimetric microplate-based assays to determine urea synthesis in cell culture . Additionally, it is used in the development of extended-release tablets and targeted drug delivery systems .
Mécanisme D'action
The exact mechanism of action of primaquine diphosphate is not fully understood. it is believed to interfere with the mitochondria of the malaria parasite, disrupting its energy supply and leading to the parasite’s death . Primaquine may also generate reactive oxygen species or interfere with the electron transport chain in the parasite . This compound is effective against both the liver and blood stages of the malaria parasite .
Comparaison Avec Des Composés Similaires
Primaquine diphosphate is often compared with other antimalarial compounds such as tafenoquine and chloroquine. Tafenoquine, like primaquine, is an 8-aminoquinoline and is used for the radical cure of malaria. tafenoquine has a longer half-life and can be administered less frequently . Chloroquine, on the other hand, is primarily used to treat the blood stages of malaria and is often used in combination with primaquine for a more effective treatment . The unique ability of primaquine diphosphate to target hypnozoites and prevent relapse sets it apart from these other compounds .
Propriétés
Formule moléculaire |
C15H25N3O8P2 |
|---|---|
Poids moléculaire |
437.32 g/mol |
Nom IUPAC |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
OFJJGJVDRQTHNH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
